molecular formula C7H11NO B14478914 (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile CAS No. 64813-55-4

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile

Cat. No.: B14478914
CAS No.: 64813-55-4
M. Wt: 125.17 g/mol
InChI Key: SGUMVACIZKTXNQ-WDSKDSINSA-N
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Description

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile is a cyclopropane derivative with a hydroxymethyl group and a nitrile group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile typically involves the cyclopropanation of suitable precursors followed by functional group modifications One common method involves the reaction of a suitable alkene with a diazo compound in the presence of a catalyst to form the cyclopropane ring

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclopropanation reactions followed by purification and isolation of the desired product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a suitable catalyst.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile depends on its specific interactions with molecular targets. The hydroxymethyl and nitrile groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The cyclopropane ring can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile is unique due to its specific combination of functional groups and the presence of a cyclopropane ring

Properties

CAS No.

64813-55-4

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1S,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropane-1-carbonitrile

InChI

InChI=1S/C7H11NO/c1-7(2)5(3-8)6(7)4-9/h5-6,9H,4H2,1-2H3/t5-,6-/m0/s1

InChI Key

SGUMVACIZKTXNQ-WDSKDSINSA-N

Isomeric SMILES

CC1([C@H]([C@@H]1C#N)CO)C

Canonical SMILES

CC1(C(C1C#N)CO)C

Origin of Product

United States

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